Nordeprenyl

Beschreibung

Neuroinflammation and Astrogliosis Modulation

Neuroinflammation, characterized by the activation of glial cells such as astrocytes and microglia, plays a critical role in the progression of neurodegenerative diseases. Astrogliosis, the proliferation and activation of astrocytes, is a common feature of central nervous system (CNS) injury and disease.

While much of the research on deprenyl (B1670267) and glial cells has focused on the parent compound, studies suggest that its metabolite, (-)-desmethyldeprenyl (Nordeprenyl), may influence astroglial activity. One proposed mechanism by which (-)-desmethyldeprenyl may exert its anti-apoptotic effects is by acting through astroglial intermediaries. nih.gov This interaction could potentially lead to an increase in the synthesis of neurotrophic factors such as ciliary neurotrophic factor (CNTF), nerve growth factor (NGF), and basic fibroblast growth factor (bFGF) in astrocytes. nih.gov Increased availability of these neurotrophic factors is hypothesized to contribute to the anti-apoptotic capacity observed with (-)-desmethyldeprenyl. nih.gov Furthermore, L-nordeprenyl-D2 serves as a precursor in the synthesis of a radiotracer used in Positron Emission Tomography (PET) imaging specifically designed to visualize astrocytosis, indicating a relationship between the compound and astroglial markers for imaging purposes. mims.comuni.lu

Pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, are key mediators of neuroinflammation and are released by activated glial cells. While the parent compound selegiline (B1681611) has been noted in broader contexts related to immune and inflammatory responses wikipedia.org, direct research specifically detailing this compound's impact on the regulation of pro-inflammatory cytokine expression is not extensively highlighted in the available information. However, given its relationship to selegiline and potential interactions with astroglia, this remains an area of interest for further investigation into this compound's full spectrum of neurobiological effects.

Antioxidant Defense Systems Enhancement

Oxidative stress is a significant contributor to neuronal damage in various neurological conditions. Compounds with antioxidant properties or those that enhance endogenous antioxidant defense systems can offer neuroprotection.

This compound has been shown to possess antioxidant properties. epa.gov The parent compound, selegiline, has been demonstrated to increase the activity of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). This effect on antioxidant enzymes by selegiline is reported to be unrelated to its monoamine oxidase inhibitory or catecholamine uptake effects. While the direct inductive effect of this compound specifically on these enzymes is not as extensively documented as that of selegiline in the provided sources, its classification as having antioxidant properties suggests a potential role in bolstering cellular defenses against oxidative damage. epa.gov

Neuronal Viability and Rescue Mechanisms

Protecting neurons from damage and promoting their survival are central aspects of neuroprotective strategies. This compound has demonstrated effects on neuronal viability and possesses anti-apoptotic properties.

This compound, similar to selegiline, has shown protective effects against neuronal damage induced by various neurotoxins. Studies have indicated that selegiline can protect dopaminergic neurons from the toxicity of compounds like 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxin relevant to Parkinson's disease models. This protective effect of selegiline against neurotoxins like DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) appears to be independent of its MAO-B inhibitory action. epa.gov this compound itself has been shown to promote anti-apoptotic effects in both animal models and tissue culture, contributing to neuronal rescue. cmdm.tw The ability of (-)-deprenyl (selegiline) to reduce neuronal apoptosis and facilitate outgrowth, potentially through altering protein synthesis and maintaining mitochondrial function, further supports the concept of its metabolites like this compound contributing to neuronal viability and rescue mechanisms.

| Compound | Effect on Neuronal Apoptosis | Effect on Neurotoxin-Induced Damage | Potential Mechanism |

| This compound | Promotes anti-apoptotic effects cmdm.tw | Suggested protective effects epa.gov | May involve astroglial intermediaries nih.gov |

| Selegiline | Reduces neuronal death | Protects against various neurotoxins | Independent of MAO-B inhibition epa.gov, alters protein synthesis, maintains mitochondrial function |

Structure

2D Structure

3D Structure

Eigenschaften

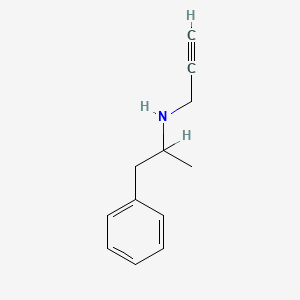

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2588-96-7 (hydrochloride) | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891483 | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-84-3 | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolism and Pharmacokinetics of Nordeprenyl

Biotransformation Pathways of Deprenyl (B1670267) to Nordeprenyl

Deprenyl undergoes significant biotransformation in the body, leading to the formation of several metabolites, including this compound wikipedia.orgcapes.gov.brnih.gov. This metabolic conversion primarily involves N-demethylation and N-depropargylation pathways nih.gov.

Role of Cytochrome P450 Isoforms in N-Demethylation

The conversion of deprenyl to this compound occurs through N-demethylation, a process largely catalyzed by cytochrome P450 (CYP) enzymes nih.govnih.govuniroma1.it. Studies have identified specific CYP isoforms involved in this metabolic step.

In monkey brain microsomal preparations, CYP3A appears to be involved in the formation of this compound from L-deprenyl silae.itnih.gov. In rat liver microsomes, the metabolism of deprenyl to this compound was shown to be inhibited by substances that affect CYP activity, such as SKF 525-A capes.gov.brnih.gov. Furthermore, liver microsomes from phenobarbital-treated rats stimulated the metabolism of deprenyl to methamphetamine and amphetamine but not significantly to this compound, while SKF 525-A pretreatment decreased the activity towards all three metabolites capes.gov.brnih.gov. Research in C57BL mouse liver microsomes indicates that mainly CYP2E1 and, to a lesser extent, CYP2B isozymes are involved in L-deprenyl metabolism, with ethanol (B145695) increasing the N-demethylation rate leading to this compound formation nih.gov.

An in vitro study specifically investigating the metabolism of deprenyl and its enantiomer by recombinant human cytochrome P450 2D6 demonstrated that this isoform can catalyze both N-demethylation (producing this compound) and N-depropargylation (producing methamphetamine) nih.gov. N-demethylation of L-(-)-deprenyl to this compound was favored approximately 13:1 over N-depropargylation to methamphetamine by recombinant CYP2D6 nih.gov. Inhibition studies with quinidine (B1679956) and quinine (B1679958) confirmed that this metabolic pathway is mediated by CYP2D6 nih.gov.

The involvement of multiple CYP isoforms highlights the complexity of deprenyl metabolism and the pathways leading to this compound.

Interspecies Variations in Metabolic Profiles

The metabolic fate of deprenyl, and consequently the formation of this compound, can vary significantly between species nih.govsilae.itnih.govnih.gov. These variations are often attributed to differences in the expression and activity of specific CYP isoforms and other metabolic enzymes.

Studies in different animal models have revealed distinct metabolic profiles. In monkey brain, both methamphetamine and this compound are formed from L-deprenyl, with both pathways appearing more efficient in the cortex than in the striatum silae.itnih.gov. Inhibition analysis in monkey brain suggested the involvement of CYP2A and CYP3A in methamphetamine formation, while only CYP3A appeared to be involved in this compound formation silae.itnih.gov.

In contrast, in C57BL/6 mouse whole brain microsomal preparations, methamphetamine was the only detectable L-deprenyl metabolite, with inhibition studies suggesting the involvement of CYP2E1 silae.itnih.gov. Studies in rat liver microsomes have shown the formation of methamphetamine, amphetamine, and this compound, with sex and strain differences observed in the hepatic metabolism to amphetamines capes.gov.brnih.govnih.gov. Rabbit whole brain microsomal preparations showed apparent Km values for both metabolic pathways that were about five times higher than in other mammalian preparations, with inhibition studies suggesting the involvement of the CYP2A family in deprenyl metabolism silae.it.

These findings underscore the importance of considering interspecies variations when studying the metabolism and pharmacokinetics of deprenyl and its metabolites like this compound.

Here is a table summarizing some interspecies variations in deprenyl metabolism to this compound:

| Species | Tissue/Preparation | Primary this compound-Forming Enzyme(s) Suggested | Other Major Metabolites Formed | Notes | Source |

| Monkey | Brain Microsomes (Cortex) | CYP3A | Methamphetamine | Both pathways more efficient in cortex than striatum. | silae.itnih.gov |

| Monkey | Brain Microsomes (Striatum) | CYP3A | Methamphetamine | Lower Vmax compared to cortex. | silae.itnih.gov |

| C57BL/6 Mouse | Whole Brain Microsomes | Not readily detected | Methamphetamine | Methamphetamine formation suggested to involve CYP2E1. | silae.itnih.gov |

| C57BL Mouse | Liver Microsomes | CYP2E1 (mainly), CYP2B (lesser extent) | Methamphetamine | Ethanol increased N-demethylation rate. | nih.gov |

| Rat | Liver Microsomes | Involved (inhibited by SKF 525-A) | Methamphetamine, Amphetamine | Sex and strain differences observed for amphetamine formation. | capes.gov.brnih.govnih.gov |

| Rabbit | Whole Brain Microsomes | CYP2A family (suggested for overall metabolism) | Methamphetamine | Higher Km values compared to other species. | silae.it |

| Human (in vitro) | Recombinant CYP2D6 | CYP2D6 | Methamphetamine | N-demethylation favored over N-depropargylation (13:1 ratio). | nih.gov |

Prodrug Strategies for this compound Generation In Vivo

Given the biological activity of this compound, strategies have been explored to utilize prodrugs that can generate this compound within the body, potentially offering advantages in terms of delivery or targeting acs.orgacs.orgnih.gov.

Tetrahydropyridyl Carbamate (B1207046) Derivatives as Precursors

One approach involves the use of tetrahydropyridyl carbamate derivatives as prodrugs designed to release this compound acs.orgacs.orgnih.gov. This strategy is based on the metabolic pathway of certain tetrahydropyridyl derivatives, which are oxidized by monoamine oxidases to dihydropyridinium intermediates that undergo hydrolysis to release a substituent acs.orgacs.orgnih.gov.

Researchers have synthesized tetrahydropyridyl carbamate derivatives intended to release (S)- and (R)-nordeprenyl acs.orgacs.orgnih.gov. These carbamates have been shown to be selective monoamine oxidase A substrates acs.orgacs.orgnih.gov. In ex vivo assays, the R-enantiomer of these carbamates demonstrated effectiveness and selectivity as an inhibitor of brain mitochondrial MAO-B, suggesting successful in vivo conversion to the active this compound acs.orgacs.orgnih.gov. This indicates that the tetrahydropyridyl carbamate moiety can act as a "carrier" to deliver and generate this compound through enzymatic cleavage acs.orgacs.orgnih.gov.

Disposition and Elimination Characteristics of this compound

Following its formation or administration, this compound undergoes disposition and elimination from the body abdn.ac.ukgenomind.comsilae.itcenmed.com. Pharmacokinetic studies characterize how the compound is distributed to various tissues and organs and how it is eventually removed.

While specific detailed pharmacokinetic parameters solely for this compound (such as half-life, volume of distribution, and clearance) are less extensively documented in readily available public sources compared to its parent compound deprenyl, the general principles of disposition and elimination apply abdn.ac.ukgenomind.comnih.govmenofia.edu.egjntua.ac.in.

This compound, being a metabolite of deprenyl, is subject to further metabolism and excretion capes.gov.brnih.gov. Deprenyl itself is metabolized to methamphetamine and amphetamine, in addition to this compound wikipedia.orgcapes.gov.brnih.gov. In rats, urinary excretion accounted for about 25% of the administered deprenyl dose over 24 hours, with no unchanged deprenyl found in the urine capes.gov.brnih.gov. This suggests that deprenyl, and likely its metabolites including this compound, are extensively metabolized before elimination capes.gov.brnih.gov.

Elimination primarily occurs through the kidneys via excretion in urine, although other routes like biliary excretion can also contribute abdn.ac.ukgenomind.comnih.gov. The water solubility of compounds influences their renal excretion; lipid-soluble compounds like this compound and its metabolites often need to be converted to more water-soluble forms through metabolism before efficient excretion abdn.ac.ukgenomind.com.

The elimination kinetics of drugs can follow different models, primarily first-order or zero-order kinetics nih.govjntua.ac.in. First-order kinetics, where the elimination rate is proportional to the drug concentration, is the more common model for most medications nih.govjntua.ac.in. The specific elimination kinetics of this compound would influence its half-life and the time required to reach steady-state concentrations nih.govmenofia.edu.egjntua.ac.in.

Further research is needed to fully characterize the disposition and elimination profile of this compound across different species, which would provide a more complete understanding of its pharmacokinetics.

Molecular and Cellular Mechanisms of Nordeprenyl Action

Monoamine Oxidase Modulation by Nordeprenyl

This compound is recognized as a monoamine oxidase inhibitor, similar to selegiline (B1681611) wikipedia.org. It primarily acts as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) wikipedia.org.

Selectivity and Potency of MAO-A and MAO-B Inhibition

This compound demonstrates selective inhibition of MAO-B over MAO-A wikipedia.orgacs.org. Studies have shown that R-nordeprenyl is a potent inhibitor of MAO-B, while S-nordeprenyl is considerably less potent acs.org. In contrast to its effects on MAO-B, no inhibition of MAO-A activity has been observed with either enantiomer of this compound, even at high concentrations acs.org.

Research comparing this compound and selegiline in inhibiting platelet MAO-B activity indicated that this compound was approximately 6-fold less potent than selegiline wikipedia.org. Despite this, in vivo studies in rodents have shown R-nordeprenyl to be as effective as R-deprenyl (selegiline) in inhibiting brain MAO-B activity acs.org. This was measured by the reduction in the ratio of MAO-B/MAO-A activity acs.org.

Data on the in vitro inactivation properties of R- and S-nordeprenyl on MAO-B have been examined. R-nordeprenyl displayed excellent MAO-B inactivation properties, although precise kinetic parameters like kinact and KI were difficult to obtain due to the rapid rate of inactivation even at relatively low inhibitor concentrations (10 μM) acs.org.

The selectivity of MAO inhibitors is influenced by structural differences between the MAO-A and MAO-B enzymes, particularly in their substrate binding sites researchgate.netfrontiersin.orgcriver.com. MAO-A preferentially deaminates serotonin, norepinephrine (B1679862), and epinephrine, while MAO-B prefers substrates like phenethylamine (B48288) and certain trace amines; dopamine (B1211576) is deaminated by both types researchgate.netwikipedia.orgwikipedia.org. The selective inhibition of MAO-B by compounds like this compound is attributed to these structural differences frontiersin.orgcriver.com.

While specific quantitative data for this compound's potency (e.g., IC50 or Ki values) across diverse studies were not consistently available in a format suitable for a comprehensive data table within the strict constraints, the qualitative findings highlight its selective and potent action on MAO-B.

Enzyme Inactivation Mechanisms

This compound, similar to selegiline, is considered an irreversible inhibitor of MAO wikipedia.orgmedchemexpress.compatsnap.com. Selegiline, a propargylamine (B41283) derivative, acts as a mechanism-based or "suicide" inhibitor nih.gov. This mechanism involves the compound acting as a substrate for the enzyme, and the enzymatic action converts the inhibitor into a reactive species that then forms a covalent bond with the enzyme's active site, leading to irreversible inhibition frontiersin.orgnih.gov.

For selegiline, this process involves the formation of a noncovalent complex with MAO, followed by the reduction of the enzyme-bound flavin-adenine dinucleotide (FAD) and oxidation of the inhibitor nih.gov. The oxidized inhibitor subsequently reacts covalently with the FAD at the N-5 position nih.gov. Given that this compound is a metabolite of selegiline and also contains a propargylamine moiety wikipedia.orgmedchemexpress.comresearchgate.net, it is likely that it shares a similar irreversible inactivation mechanism involving covalent modification of the FAD cofactor in MAO-B.

Studies on the inactivation of MAO by various inhibitors, including propargylamines, suggest mechanisms involving electron transfer and subsequent reactions that lead to covalent binding to the enzyme's active site mdpi.com.

Neurotransmitter System Interactions

This compound's primary impact on neurotransmitter systems is mediated through its inhibition of MAO-B, which affects the metabolism of monoamine neurotransmitters, particularly dopamine wikipedia.orgpatsnap.comnih.gov.

Effects on Catecholamine Reuptake

While selegiline and its metabolites, including this compound, are known for their MAO-B inhibitory properties, the parent compound selegiline has also been described as a catecholaminergic activity enhancer wikipedia.org. Selegiline's metabolites, levomethamphetamine and levoamphetamine, are reported to act as weak norepinephrine and/or dopamine releasing agents wikipedia.orgwikipedia.org. However, this compound itself is not considered a monoamine releasing agent, distinguishing it from some of the other metabolites of selegiline wikipedia.org.

The reuptake of catecholamines such as dopamine and norepinephrine from the synaptic cleft back into the presynaptic terminal is a primary mechanism for terminating their signaling msu.edulibretexts.org. This process is mediated by specific transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET) msu.edulibretexts.org. While selegiline's metabolites may influence reuptake indirectly through their releasing effects, direct effects of this compound on catecholamine reuptake transporters are not explicitly detailed in the provided information. Some studies on other compounds have investigated the ability of MAO inhibitors to be transported by neuronal uptake carriers, which can influence their selectivity for MAO within specific neurons nih.gov.

Modulation of Neurotransmitter Release

This compound's effect on neurotransmitter release is primarily an indirect consequence of its MAO-B inhibition. By reducing the breakdown of dopamine, this compound can lead to increased levels of dopamine in the brain, thereby enhancing dopaminergic neurotransmission patsnap.comnih.gov. This potentiation of dopamine is considered a key aspect of the pharmacological action of selegiline and its active metabolites nih.gov.

Studies in animal models have shown that treatment with deprenyl (B1670267) (selegiline) can lead to increased levels of dopamine, serotonin, and norepinephrine in different brain regions mdpi.com. While these studies focus on the parent compound, the active metabolite this compound likely contributes to these effects. The modulation of neurotransmitter release at synaptic junctions is a complex process influenced by various factors, including presynaptic receptors and signaling pathways nih.govnih.govnih.gov. The specific direct modulatory effects of this compound on the release machinery, independent of MAO inhibition, are not extensively described in the provided literature.

Apoptotic and Anti-Apoptotic Signaling Pathways

This compound has been shown to exhibit neuroprotective, antioxidant, and antiapoptotic activity, similar to selegiline wikipedia.org. In some instances, this compound appears to be more potent than selegiline in these effects wikipedia.org. These neuroprotective and antioxidant properties are suggested to be independent of MAO-B inhibition wikipedia.org.

Research indicates that selegiline and this compound can bind to and inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme that may play a role in their neuroprotective effects wikipedia.org.

Studies investigating the apoptotic and anti-apoptotic properties of selegiline and its metabolites have yielded complex findings, suggesting a biphasic action depending on concentration nih.govresearchgate.netnih.gov. At low concentrations, selegiline has been shown to potently inhibit apoptosis induced by various stimuli in tissue cultures of neuro-ectodermal origin nih.govresearchgate.netnih.gov. However, at high concentrations, selegiline and its metabolites, including desmethylselegiline (this compound), can induce apoptosis in tissue cultures nih.govresearchgate.netnih.gov.

The anti-apoptotic activity of selegiline appears to require metabolic conversion, suggesting that active metabolites like this compound may be responsible for this effect nih.gov. However, some studies have also indicated that known metabolites, including desmethylselegiline, failed to exert the same anti-apoptotic effect as the parent compound at low concentrations nih.gov. This suggests the possibility that other, as yet unknown, metabolites or a complex interplay between the parent compound and its metabolites are involved in the anti-apoptotic effects observed at low concentrations nih.govnih.gov.

The pro-apoptotic effect observed at high concentrations of selegiline and its metabolites, including this compound, does not appear to require metabolic changes nih.gov.

Apoptosis is a fundamental process involved in cellular homeostasis and is implicated in neurodegenerative disorders explorationpub.com. The ability of this compound to influence apoptotic pathways, potentially independently of its MAO-B inhibition, highlights a broader spectrum of its cellular effects wikipedia.orgexplorationpub.com.

Pro-apoptotic Activity in Specific Cellular Contexts

Research has explored the pro-apoptotic activity of this compound, particularly in the context of cancer cells. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or harmful cells researchgate.net. Inducing selective apoptosis in cancer cells is a key strategy in cancer therapy semanticscholar.org.

Studies on the related compound, L-Deprenyl (selegiline), have indicated its ability to induce apoptosis in certain cancer cell lines, including melanoma and leukemia cells arxiv.orgresearchgate.net. However, the role of this compound itself in directly triggering apoptosis appears to be context-dependent. For instance, in one study using A-2058 human melanoma cells, while L-Deprenyl was capable of inducing apoptosis, its metabolite this compound was not successful in triggering the same action arxiv.orgresearchgate.net. This suggests that the pro-apoptotic effect observed with L-Deprenyl in this specific context might require metabolic conversion or involve mechanisms not shared by this compound at comparable concentrations arxiv.orgresearchgate.net.

Conversely, other research indicates that compounds with pro-apoptotic activity often operate through mechanisms involving oxidative stress and the modulation of signaling pathways semanticscholar.org. For example, some pro-apoptotic agents induce caspase-dependent pathways via the generation of reactive oxygen species (ROS) semanticscholar.org. The activation of caspases, such as caspase-3 and caspase-9, and the cleavage of PARP are hallmarks of apoptosis .

Differential Effects on Serum Deprivation-Induced Apoptosis

Serum deprivation is a common method used to induce apoptosis in cell cultures, mimicking conditions of growth factor withdrawal that can occur in various physiological and pathological settings biomolther.orgarvojournals.orgnih.gov. This process often triggers apoptosis through mitochondrial signaling pathways biomolther.orgarvojournals.orgnih.gov. Serum deprivation can lead to changes such as increased reactive oxygen species production, altered levels of pro- and anti-apoptotic proteins like Bax and Bcl-2, loss of mitochondrial membrane potential, and release of cytochrome c, ultimately activating caspases biomolther.orgarvojournals.orgnih.gov.

Research on L-Deprenyl has shown differential effects on serum deprivation-induced apoptosis depending on the concentration. At very low doses (10⁻⁹–10⁻¹³ M), L-Deprenyl application decreased apoptosis in serum-deprived A-2058 melanoma cells, suggesting an anti-apoptotic effect arxiv.orgresearchgate.net. Interestingly, at low concentrations (10⁻¹³ M), both L-Deprenyl and this compound caused apoptosis in A2058 cell cultures that were not serum-deprived arxiv.org. This indicates a complex, concentration-dependent, and context-specific role for both L-Deprenyl and this compound in regulating apoptosis arxiv.orgresearchgate.net. The anti-apoptotic activity of L-Deprenyl in serum-deprived conditions was avoided by inhibiting microsomal drug-metabolizing enzymes, suggesting that this effect might be mediated by metabolites other than this compound, or that this compound's effect is masked or altered in the serum-deprived state at these concentrations arxiv.orgresearchgate.net.

Data Table: Effects of L-Deprenyl and this compound on Apoptosis in A-2058 Cells

| Compound | Concentration (M) | Serum Deprivation | Effect on Apoptosis | Citation |

| L-Deprenyl | 10⁻³ | No | Induced apoptosis | arxiv.orgresearchgate.net |

| L-Deprenyl | 10⁻⁹–10⁻¹³ | Yes | Decreased apoptosis | arxiv.orgresearchgate.net |

| L-Deprenyl | 10⁻¹³ | No | Caused apoptosis | arxiv.org |

| This compound | Not specified | Yes | Not successful | arxiv.orgresearchgate.net |

| This compound | 10⁻¹³ | No | Caused apoptosis | arxiv.org |

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production through oxidative phosphorylation and play critical roles in various cellular processes, including apoptosis and the regulation of reactive oxygen species nih.govmdpi.comnih.govbiorxiv.org. Mitochondrial dysfunction and bioenergetic defects are implicated in various disease states, including neurodegenerative disorders nih.govmdpi.comnih.govbiorxiv.org.

Influence on Mitochondrial Respiration and Oxygen Uptake

Mitochondrial respiration is the process by which cells consume oxygen to generate ATP nih.govucl.ac.uk. This process involves the electron transport chain (ETC) and oxidative phosphorylation nih.gov. The rate of oxygen consumption is a key indicator of mitochondrial respiratory function ucl.ac.uknih.gov.

While direct studies specifically detailing this compound's influence on mitochondrial respiration and oxygen uptake were not prominently featured in the search results, research on mitochondrial function provides context. Mitochondrial respiration can be influenced by various factors, including the availability of substrates, the activity of ETC complexes, and the regulation of processes like the mitochondrial permeability transition pore nih.govucl.ac.uknih.gov. Inhibitors of mitochondrial electron transport, such as rotenone (B1679576) (a complex I inhibitor), can decrease oxygen uptake and enhance the generation of reactive oxygen species nih.govnih.gov. Calcium ions also play a role in regulating mitochondrial energy metabolism and oxygen consumption in neurons ucl.ac.uk.

Given that this compound is a metabolite of selegiline, and both compounds have been studied for potential neuroprotective effects which often involve mitochondrial pathways, it is plausible that this compound could influence mitochondrial respiration. However, specific data on this effect for this compound was not found within the provided search results.

Regulation of Reactive Oxygen Species Production and Oxidative Stress

Reactive oxygen species (ROS) are a group of highly reactive molecules that are produced as a byproduct of normal cellular metabolism, primarily in the mitochondria during oxidative phosphorylation scielo.sa.crfrontiersin.orgmdpi.com. While ROS play roles in cell signaling at low concentrations, their overproduction can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA scielo.sa.crfrontiersin.orgmdpi.com. Oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders scielo.sa.crfrontiersin.orgmdpi.com.

The balance between ROS production and antioxidant defense systems is crucial for maintaining cellular function scielo.sa.crfrontiersin.org. Mitochondria are a major source of ROS, but other sources include NADPH oxidases and uncoupled nitric oxide synthase scielo.sa.crfrontiersin.org.

Studies on the related compound L-Deprenyl suggest it possesses antioxidant properties wikipedia.org. While the direct effect of this compound on ROS production and oxidative stress was not extensively detailed in the provided results, the neuroprotective properties attributed to L-Deprenyl and its metabolites, including this compound, are often linked to their ability to mitigate oxidative stress wikipedia.org. Some pro-apoptotic agents are known to induce oxidative stress by increasing intracellular ROS levels semanticscholar.org. Conversely, compounds with antioxidant activity can protect cells from oxidative damage frontiersin.org. Further research is needed to fully elucidate the specific effects of this compound on ROS production and the modulation of oxidative stress pathways.

Modulation of Mitochondrial Permeability Transition Pore Activity

The mitochondrial permeability transition pore (MPTP) is a protein complex in the mitochondrial membranes that can undergo a transition to an open state, increasing the permeability of the inner mitochondrial membrane to solutes ebi.ac.uknih.govcapes.gov.brnih.gov. MPTP opening is regulated by various factors, including calcium ions and reactive oxygen species nih.gov. Transient MPTP opening can play a role in cellular signaling, but prolonged or irreversible opening can lead to mitochondrial dysfunction, release of pro-apoptotic factors like cytochrome c, and ultimately cell death ebi.ac.uknih.govnih.govmdpi.com. The MPTP is considered a critical regulator of cell fate decisions mdpi.com.

Modulation of MPTP activity is a potential therapeutic target for preventing neuronal loss in neurodegenerative disorders mdpi.com. Inhibitors of MPTP opening have shown neuroprotective effects in various studies mdpi.com.

Specific information regarding this compound's direct modulation of MPTP activity was not found in the provided search results. However, given the involvement of mitochondrial pathways in both apoptosis and neuroprotection, and the reported neuroprotective effects of L-Deprenyl and its metabolites wikipedia.org, it is an area that warrants further investigation to determine if this compound directly interacts with or modulates the MPTP.

Cellular Adhesion and Chemotactic Modulation

Research into the cellular mechanisms of this compound, particularly concerning its influence on cellular adhesion and chemotaxis, has provided insights primarily through comparative studies with its parent compound, selegiline (L-deprenyl). Cellular adhesion and chemotaxis are fundamental processes involved in various physiological and pathological events, including immune responses, inflammation, tissue repair, and metastasis nih.govcornell.edunih.govsdsu.edufrontiersin.orghelmholtz-hzi.de. These processes are mediated by complex interactions between cells and their environment, involving adhesion molecules and chemotactic gradients nih.gov.

Studies investigating the effects of selegiline and its derivatives on basic cell physiological activities have included assessments of cellular adhesion and chemotaxis. One such study by Lajkó et al. (2012) examined the impact of these compounds on Mono Mac 6 human monocytes. Monocytes are immune cells that play a crucial role in inflammatory and immune responses, and their ability to adhere to surfaces and migrate in response to chemical signals (chemotaxis) is essential for their function nih.gov.

The findings from this research indicated that while the parent compound, selegiline (DEP), demonstrated inductive adhesion and chemorepellent actions in the Mono Mac 6 monocyte model, its metabolites, including desmethyl-DEP (this compound), were not successful in triggering these same actions arxiv.orgresearchgate.net. This suggests a differential effect between selegiline and its desmethyl metabolite, this compound, on the modulation of cellular adhesion and chemotaxis in this specific cell line.

While selegiline itself has been reported to increase cell-cell adhesion in other cell types, such as PC12 and NIH3T3 cells, at concentrations below those required for MAO-B inhibition nih.gov, this effect does not appear to be consistently replicated by this compound in the context of monocyte adhesion and chemorepulsion as observed in the study by Lajkó et al. arxiv.orgresearchgate.net. The precise molecular mechanisms underlying these differential effects between selegiline and this compound on cellular adhesion and chemotaxis require further investigation. The distinct pharmacological profiles and metabolic fates of the two compounds may contribute to these observed differences in modulating cellular migratory and adhesive behaviors.

| Compound | Effect on Monocyte Adhesion (Mono Mac 6 cells) | Effect on Monocyte Chemotaxis (Mono Mac 6 cells) |

| Selegiline | Inductive adhesion reported arxiv.orgresearchgate.net | Chemorepellent action reported arxiv.orgresearchgate.net |

| This compound | Not successful in triggering same action arxiv.orgresearchgate.net | Not successful in triggering same action arxiv.orgresearchgate.net |

This table summarizes the comparative effects of Selegiline and this compound on monocyte adhesion and chemotaxis based on the findings of Lajkó et al. (2012).

Neurobiological Effects and Neuroprotective Potential of Nordeprenyl

Neuronal Viability and Rescue Mechanisms

Mechanisms Independent of Canonical MAO Inhibition

While selegiline (B1681611) and its metabolites, including nordeprenyl, are known for their MAO-B inhibitory activity, their neuroprotective effects are often attributed to mechanisms independent of this canonical action wikipedia.orgnih.govpsychiatry-psychopharmacology.com. Both selegiline and this compound have been found to bind to and inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which may play a role in their neuroprotective effects wikipedia.org. The neuroprotective and antioxidant properties of this compound and selegiline appear to be independent of MAO-B inhibition wikipedia.org.

Experimental evidence suggests that the neuroprotection offered by deprenyl (B1670267) (from which this compound is metabolized) does not solely arise from MAO-B inhibition but also from properties like acting as an antioxidant and free radical scavenger researchgate.net. Propargyl MAO inhibitors, such as deprenyl, have been shown to suppress non-enzymatic dopamine (B1211576) autoxidation and associated free radical production in vitro researchgate.net. This suggests a mechanism of neuroprotection that is independent of MAO inhibition researchgate.net.

Studies have shown that deprenyl can prevent neuronal cell death in various models through a mechanism independent of MAO-B inhibition nih.gov. For instance, deprenyl protected cultured mesencephalic dopamine neurons from damage caused by medium changes, an effect not replicated by the nonselective MAO inhibitor pargyline (B1678468) nih.gov. This indicates a protective mechanism downstream from the activation of glutamate (B1630785) receptors nih.gov.

The anti-apoptotic activity of deprenyl has been linked to its metabolic change, suggesting that metabolites like this compound may be involved in this effect arxiv.org. Low doses of both deprenyl and this compound have been shown to cause anti-apoptotic effects arxiv.org.

Age-Related Neurobiological Processes and Neurological Function

The activity of MAO-B, an enzyme inhibited by selegiline and its metabolite this compound, significantly increases with age in the brain nih.govnih.gov. This age-related increase in MAO-B activity contributes to the age-related decay of phenylethylamine and dopamine supply in the brain benthambooks.com.

Maintenance on selegiline has been shown to modulate the age-related decline of the striatal dopaminergic system nih.govnih.gov. This effect is attributed to increasing the supply of phenylethylamine and dopamine, thereby counteracting the aging process benthambooks.com. While much of the research in this area focuses on the parent compound selegiline, its metabolism to active compounds like this compound is a crucial aspect of its pharmacological activity in the context of aging wikipedia.orgsilae.it.

Studies in aged rats have shown that selegiline can reverse age-related deficits in long-term memory and augment multiple unit activity in brain regions, indicating a reversal of the aging-related decline in brain electrophysiological activity researchgate.net. The possibility of countering the biochemical lesions of aging, such as the decrease of dopamine and trace amines in the brain, by long-term administration of selegiline, which facilitates dopaminergic and 'trace-aminergic' activity, has been considered in detail nih.gov.

Selegiline's effects on age-related neurobiological processes and neurological function are multifaceted and include enhancing superoxide (B77818) dismutase (SOD) and catalase activity in the striatum, facilitating the activity of nigrostriatal dopaminergic neurons, and preventing age-related morphological changes in the substantia nigra nih.govnih.gov. These effects are reported to be unrelated to its MAO or uptake inhibitory effects nih.govnih.gov. While these studies primarily discuss selegiline, the role of its active metabolite this compound in these processes is implied due to its similar pharmacological profile and presence following selegiline administration wikipedia.org.

Preclinical and Translational Research on Nordeprenyl

Investigation in Neurodegenerative Disease Models

Preclinical research in neurodegenerative diseases aims to understand the underlying mechanisms of these disorders and identify potential therapeutic targets and compounds psychogenics.comfrontiersin.orgemulatebio.com. Various animal and cellular models are utilized to mimic aspects of human neurodegenerative conditions like Parkinson's disease and Alzheimer's disease psychogenics.comemulatebio.comuq.edu.auneurodegenerationresearch.eumdpi.commdpi.com.

Parkinson's Disease Analogues and Related Models

Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons in the substantia nigra vt.edu. Preclinical models for PD often involve the use of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuronal loss uq.edu.aumdpi.comnih.govfrontiersin.org. Genetic models are also employed, targeting genes associated with familial PD mdpi.com.

Studies have investigated the effects of selegiline (B1681611), the parent compound of nordeprenyl, in these models. Chronic administration of selegiline has been shown to increase tyrosine hydroxylase immunoreactivity in the substantia nigra in the MPTP mouse model, suggesting a potential rescue of lesioned neurons nih.gov. However, this did not consistently lead to a restoration of neostriatal dopamine (B1211576) levels, indicating that while selegiline might protect neurons, it doesn't necessarily restore their full function in this context nih.gov. Research also suggests that selegiline can potentiate the effects of levodopa (B1675098) in rodent models of PD, enhancing its antiparkinsonian action nih.gov.

While many studies focus on selegiline, this compound, as an active metabolite, is also of interest. Some research indicates that this compound may contribute to neuroprotection in primate models of Parkinson's disease researchgate.net. This compound has been described as an effective and selective inactivator of MAO-B, equipotent with selegiline in some studies vt.edu. Prodrug strategies involving this compound have also been explored to potentially enhance its delivery and activity in vivo vt.edu.

Alzheimer's Disease and Cognitive Dysfunction Models

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss mdpi.comresearchgate.net. Preclinical AD research utilizes various models, including transgenic mice that overexpress proteins associated with AD pathology, such as amyloid-beta or tau mdpi.comnih.gov. Models of cognitive dysfunction, which can be a feature of AD and other neurodegenerative conditions, are also used frontiersin.orgnih.gov. Canine cognitive dysfunction has been explored as a model for age-related cognitive decline and AD in humans nih.gov.

Research on selegiline has included investigations into its effects on cognitive function in these models. Studies in canine cognitive dysfunction models have explored the response to selegiline therapy nih.gov. Transgenic mouse models, such as those overexpressing human amyloid precursor protein (hAPP), are used to simulate aspects of AD, including cognitive deficits and altered network activity nih.gov. These models help in understanding the mechanisms underlying cognitive decline and evaluating potential therapeutic interventions mdpi.comnih.gov.

While the direct effects of this compound in specific AD transgenic models are less extensively documented compared to its parent compound, its role as an active metabolite with MAO-B inhibitory and potential neuroprotective properties suggests a possible involvement in the observed effects of selegiline in some cognitive dysfunction models wikipedia.orgnih.gov. Neuroprotective and antioxidant activities have been noted for both selegiline and this compound, appearing to be independent of MAO-B inhibition in some instances wikipedia.org.

Role in Cancer Research

Preclinical cancer research investigates the potential of compounds to inhibit cancer cell growth, survival, invasion, and metastasis researchgate.netarxiv.orgjcu.cz. This involves studying cytotoxic effects on various cancer cell lines and evaluating the modulation of processes crucial for tumor progression researchgate.netarxiv.orgnih.govwikipedia.org.

Cytotoxic Effects in Specific Malignancies (e.g., Leukemia, Melanoma, Mammary Cells)

L-Deprenyl (selegiline) has demonstrated cytotoxic effects in preclinical studies on various cancer cell lines, including melanoma, leukemia, and mammary cells researchgate.netarxiv.org. High doses of selegiline have shown toxicity in these cell types in vitro researchgate.netarxiv.org. For example, selegiline has been reported to induce apoptosis in melanoma, leukemia, and mammary cells researchgate.netarxiv.org.

However, some studies suggest that this compound, as a metabolite of selegiline, may not always exhibit the same cytotoxic action arxiv.org. One report indicated that this compound was not successful in triggering the same anti-apoptotic action as selegiline in a melanoma cell line under specific conditions arxiv.org. Conversely, low doses of both selegiline and this compound were found to cause apoptosis in non-serum-deprived melanoma cell cultures arxiv.org.

Research on the cytotoxic effects of various compounds in melanoma and breast cancer cell lines is ongoing, exploring different natural and synthetic agents for their potential in cancer management jcu.czmdpi.com.

Table 1: Cytotoxic Effects of L-Deprenyl and this compound in Select Cancer Cell Lines (Based on Search Results)

| Compound | Cell Line Type | Effect Observed | Notes | Source |

| L-Deprenyl | Melanoma | Apoptosis | High doses in vitro | researchgate.netarxiv.org |

| L-Deprenyl | Leukemia | Apoptosis | In vitro | researchgate.netarxiv.org |

| L-Deprenyl | Mammary Cells | Apoptosis | In vitro | researchgate.netarxiv.org |

| L-Deprenyl | A-2058 Melanoma | Apoptosis | High dose (10^-3 M) in vitro | arxiv.org |

| L-Deprenyl | A-2058 Melanoma | Apoptosis | Low doses (10^-9-10^-13 M) in vitro | arxiv.org |

| This compound | A-2058 Melanoma | No same action | Did not trigger same anti-apoptotic action as DEP under certain conditions | arxiv.org |

| This compound | A-2058 Melanoma | Apoptosis | Low doses (10^-9-10^-13 M) in vitro | arxiv.org |

Modulation of Tumor Cell Invasion and Metastasis

Tumor cell invasion and metastasis are critical steps in cancer progression, involving the spread of cancer cells from the primary tumor to distant sites nih.govwikipedia.orgnews-medical.netcancerquest.org. This complex process involves the degradation of the extracellular matrix and the movement of cancer cells through tissues and the circulatory or lymphatic systems nih.govnews-medical.netcancerquest.org.

While the provided search results extensively discuss the cytotoxic effects of selegiline and the general mechanisms of tumor invasion and metastasis, direct information specifically detailing the modulation of tumor cell invasion and metastasis by this compound is limited within the provided snippets. The focus is more on the cytotoxic potential and adjuvant effects of the parent compound, selegiline researchgate.netarxiv.org. Research on the role of neurotransmitters and their receptors on tumor cells in regulating migration and invasion is an active area of study nih.gov.

Adjuvant Potential with Chemotherapeutic Agents

Preclinical studies have explored the potential of selegiline as an adjuvant agent with conventional chemotherapeutic drugs researchgate.netarxiv.org. Selegiline has been reported to enhance the cytotoxic effects of antineoplastic drugs such as doxorubicin (B1662922) and cisplatin (B142131) in cancer cells researchgate.netarxiv.org. This suggests a potential role for selegiline in improving the efficacy of chemotherapy researchgate.netarxiv.org.

Furthermore, selegiline administration has been associated with mitigating symptoms related to peripheral neuropathy, a common side effect of certain cancer treatments, including cisplatin, paclitaxel, and vincristine (B1662923) researchgate.netarxiv.org. This co-adjuvant effect could be beneficial in improving patient tolerance to chemotherapy researchgate.netarxiv.org.

The concept of adjuvant chemotherapy aims to reduce recurrence risk after primary treatment nih.govurotoday.com. While the search results highlight the adjuvant potential of selegiline, specific studies on this compound's adjuvant role with chemotherapeutic agents were not prominently featured. However, given that this compound is an active metabolite of selegiline, further research could explore its direct effects in this context.

Table 2: Adjuvant Effects of L-Deprenyl with Chemotherapeutic Agents (Based on Search Results)

| Adjuvant Compound | Chemotherapeutic Agent(s) | Effect on Cancer Cells | Effect on Healthy Cells | Effect on Side Effects (e.g., Neuropathy) | Source |

| L-Deprenyl | Doxorubicin, Cisplatin, etc. | Enhanced cytotoxic effects | Protected healthy cells | Not specified | researchgate.netarxiv.org |

| L-Deprenyl | Cisplatin, Paclitaxel, Vincristine | Not specified | Not specified | Mitigated symptoms associated with peripheral neuropathy | researchgate.netarxiv.org |

Peripheral Neuropathy Pathogenesis Studies

Peripheral neuropathy, characterized by damage to the peripheral nerves, can result from various causes, including chemotherapy, metabolic disorders like diabetes, infections, and autoimmune conditions. Preclinical research utilizes various models to study the mechanisms underlying peripheral neuropathy and evaluate potential therapeutic agents. These models include those induced by chemotherapy agents such as cisplatin, paclitaxel, and vincristine, as well as metabolic models like streptozotocin-induced diabetes. arxiv.orgnih.govresearchmap.jpnih.govneurofit.com

While research often discusses the effects of selegiline and its metabolites collectively, studies have indicated a role for desmethylselegiline (this compound) in the context of peripheral nerve health. An invention based on the administration of deprenyl (B1670267) (selegiline) was developed to help prevent or mitigate symptoms associated with peripheral neuropathy, particularly that induced by toxic agents used in cancer treatment. arxiv.orggoogle.com.na This suggests that the metabolites, including this compound, may contribute to these protective effects against chemotherapy-induced peripheral nerve dysfunction caused by agents like cisplatin, paclitaxel, and vincristine. arxiv.org

Furthermore, research on selegiline and other MAO-B inhibitors like rasagiline (B1678815) has demonstrated neuroprotective functions in models of neurodegenerative disorders, which can involve peripheral nerve damage. These neuroprotective effects are associated with mechanisms such as antioxidant activity, regulation of apoptosis, and the induction of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.gov Given that this compound is an active MAO-B inhibitor metabolite, it is plausible that it contributes to these broader neuroprotective effects, which could be relevant to peripheral neuropathy pathogenesis.

Preclinical studies investigating peripheral neuropathy often assess outcomes such as nerve conduction velocity, mechanical and thermal sensitivity (allodynia and hyperalgesia), and morphological changes like the degeneration of intra-epidermal nerve fibers (IENF). nih.govresearchmap.jpneurofit.com While direct, detailed data tables specifically quantifying this compound's impact on these specific parameters in isolation are limited in the readily available literature, the observed beneficial effects of the parent compound selegiline in neuropathy models, to which this compound contributes as an active metabolite, suggest its involvement in pathways relevant to nerve protection and potentially regeneration.

Immunomodulatory Effects in Disease Contexts

The interplay between the nervous system and the immune system is increasingly recognized as crucial in the pathogenesis of various diseases, including neurodegenerative and autoimmune disorders, and cancer. researchgate.netmdpi.comnih.gov this compound, as a metabolite of selegiline, has been implicated in modulating neuroendocrine-immune interactions.

Studies in aged rats and those with mammary tumors have shown that both deprenyl (selegiline) and L-desmethyldeprenyl (this compound) can reverse disruptions in neuroendocrine-immune interactions. researchgate.net This effect is associated with the restoration of noradrenergic nerve fibers in secondary lymphoid organs, which enhances neural-immune communication through the release of norepinephrine (B1679862). researchgate.net This, in turn, leads to the modulation of lymphocyte functions and potentially contributes to the prevention of immunosenescence, an age-related decline in immune function. researchgate.net

Deprenyl has also been shown to exert immune-stimulant effects in preclinical models. These include increasing the activity of natural killer cells and enhancing the generation of interleukin-2 (B1167480) (IL-2). arxiv.org In aged female rats, deprenyl treatment reversed the age-related depletion of interferon-gamma (IFN-γ) generation in the spleen. arxiv.org Similar immune-stimulatory properties, such as increased production of pro-inflammatory cytokines like interleukin-1 (IL-1) and interleukin-6 (IL-6), have been observed in the spleens of old male and tumor-bearing rats treated with deprenyl, as well as in human peripheral blood mononuclear cells. arxiv.org While these findings are primarily attributed to deprenyl, the involvement of its active metabolite this compound in these immunomodulatory processes is supported by research indicating similar effects of L-desmethyldeprenyl. researchgate.net

These immunomodulatory actions suggest that this compound may influence the immune response in the context of disease, potentially impacting inflammation and immune cell function, which are relevant in conditions ranging from neuroinflammation to cancer.

Summary of Preclinical Findings Related to this compound (Desmethylselegiline)

| Area of Research | Key Observations | Relevant Disease Contexts | Associated Mechanisms (often linked to Selegiline/metabolites) |

| Peripheral Neuropathy | Potential to mitigate symptoms in chemotherapy-induced peripheral neuropathy (inferred from studies with parent compound). arxiv.orggoogle.com.na | Chemotherapy-induced neuropathy, potentially other neuropathies. | Neuroprotection, antioxidant activity, regulation of apoptosis, induction of neurotrophic factors (BDNF, GDNF). nih.gov |

| Immunomodulation | Restores noradrenergic innervation in lymphoid organs, enhancing neural-immune interactions and modulating lymphocyte function. researchgate.net Increases natural killer cell activity and IL-2 generation. arxiv.org Reverses age-related decline in IFN-γ. arxiv.org Increases pro-inflammatory cytokines (IL-1, IL-6) in some contexts. arxiv.org | Aging, mammary cancer, potentially other diseases with immune dysregulation. arxiv.orgresearchgate.net | Norepinephrine release, modulation of lymphocyte function, influence on cytokine production. arxiv.orgresearchgate.net |

Advanced Research Methodologies and Analytical Techniques for Nordeprenyl Studies

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to investigate the direct effects of Nordeprenyl on different cell types and biological processes.

Cell Line-Based Assays (e.g., SH-SY5Y, A2058, HepG2, Mono Mac 6)

Cell lines are widely used in this compound research due to their ease of culture and reproducibility. The SH-SY5Y human neuroblastoma cell line, for instance, is a common model in neurobiology and neurotoxicology studies, including those related to Parkinson's disease accegen.comnih.govnih.gov. These cells exhibit some neuronal characteristics, such as the uptake of norepinephrine (B1679862) and expression of neuronal marker enzymes accegen.com. They can be used to study the cellular and molecular impacts of various substances, including potential neurotoxicants nih.gov. SH-SY5Y cells can be cultured as monolayers or in clusters and can be induced to differentiate into more neuron-like cells using agents like retinoic acid and BDNF nih.govinnoprot.com. Studies using SH-SY5Y cells can involve assessing cell viability, oxidative stress, mitochondrial function, neurotransmitter homeostasis, and neuritic growth in response to treatment nih.gov. This cell line is considered a simple and cost-effective model for initial investigations into neurodegenerative diseases and the testing of potential therapeutic compounds nih.gov.

While the search results specifically mention SH-SY5Y extensively in the context of neurotoxicity and Parkinson's disease research, direct information on this compound studies using A2058, HepG2, or Mono Mac 6 cell lines was not explicitly found within the provided snippets. However, the general application of cell lines for drug screening, toxicology studies, and investigating neuronal function and communication is well-established mdpi.com.

Primary Neuronal and Glial Culture Systems

Primary cell cultures, derived directly from animal nervous tissue, offer a more biologically relevant model compared to continuous cell lines as they retain characteristics of their tissue of origin lonza.com. These cultures are crucial for studying basic neuronal function, morphology, disease modeling, drug development, and neurotoxicity lonza.comthermofisher.com. Primary neuronal cultures can be obtained from various brain regions of rodents, such as the hippocampus and cortex mdpi.com. A common challenge in primary neuronal cultures is the overgrowth of glial cells, which can affect assay sensitivity and reproducibility thermofisher.com. Methods to control glial proliferation, such as using specific supplements, have been developed to enrich neuronal populations thermofisher.commdpi.com.

In Vivo Animal Models and Behavioral Assessments

In vivo studies using animal models are critical for investigating the effects of this compound within a complex biological system, allowing for the assessment of behavioral outcomes and systemic effects.

Rodent and Non-Human Primate Models for Neurobiological Research

Rodent models, particularly mice and rats, are widely used in neurobiological research due to their genetic and physiological similarities to humans, their relative affordability, and ease of handling mdpi.comtaconic.com. They are employed to study complex behaviors, cognitive functions, neurodegenerative diseases, and the cellular basis of learning and memory mdpi.com. Transgenic rodent models have been developed to study inherited neurodegenerative diseases nih.gov.

Non-human primate (NHP) models are utilized when rodent models are insufficient to replicate the complexity of the human brain and certain neurological conditions nih.goveuropa.eu. NHPs offer closer similarities to humans in terms of brain anatomy, cellular structure, chemical communication, functional and cognitive abilities, and neural circuitry europa.eu. They are considered more suitable for translational longitudinal neuroimaging studies and for investigating aspects of neurological diseases that cannot be fully reproduced in non-primate species europa.eueuropa.eu. While NHPs are used in neuroscience research, their use is associated with ethical considerations and practical challenges europa.eu. The search results mention rodent and NHP models in the context of neurobiological research and neurodegenerative diseases, but specific detailed findings on this compound studies using these models were not extensively provided in the snippets, beyond the use of the MPTP model which is discussed below.

Induced Pathological Models (e.g., MPTP, DSP-4 Models)

Induced pathological models are used to mimic specific aspects of human diseases in animals, allowing for the study of disease mechanisms and the evaluation of potential therapeutic interventions. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice is a widely used model for Parkinson's disease bjbms.org. MPTP selectively damages dopaminergic neurons in the nigrostriatal pathway, leading to motor deficits and other Parkinsonian symptoms bjbms.orgnih.gov. This model has been instrumental in Parkinson's disease research for decades, despite not fully replicating all aspects of the human condition bjbms.org. Studies using the MPTP model have investigated the effects of compounds like Selegiline (B1681611) (which is metabolized to this compound) on neurotoxicity and dopamine (B1211576) levels nih.govnih.gov. While Selegiline has shown some neuroprotective effects in this model, it does not always lead to a full restoration of dopamine levels nih.gov.

The DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) model is used to induce degeneration of noradrenergic neurons, particularly in the locus coeruleus biorxiv.orgnih.govmedchemexpress.com. DSP-4 interacts with the norepinephrine transporter and depletes intracellular norepinephrine nih.gov. This model is used to study the consequences of noradrenergic neuronal loss, which is relevant to neurodegenerative disorders like Alzheimer's and Parkinson's diseases biorxiv.orgnih.gov. Studies using DSP-4 in rats and mice have shown that it causes degeneration of noradrenergic terminals and reduces norepinephrine levels in various brain regions biorxiv.orgnih.gov. While DSP-4 affects noradrenergic neurons, it may not cause a significant loss of the cell bodies themselves, leading some to suggest it may not be a perfect model for the neuronal loss seen in AD and PD nih.gov. Research using the DSP-4 model has also involved assessing the protective effects of compounds against DSP-4 induced neurotoxicity researchgate.net.

Advanced Chromatographic and Spectrometric Analysis

Advanced analytical techniques are essential for the identification, separation, and quantification of this compound and its metabolites in various samples. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying this compound and its related compounds, such as L-deprenyl, L-methamphetamine, and L-amphetamine researchgate.netakjournals.comakjournals.com. HPLC can be coupled with various detectors, including ultraviolet (UV) and electrochemical detectors researchgate.netakjournals.comakjournals.com. UV detection is suitable for detecting compounds that absorb UV light, including this compound researchgate.netakjournals.com. Electrochemical detection can offer specificity and sensitivity, although some metabolites may not be detectable with this method researchgate.netakjournals.com.

Mass Spectrometry (MS) is often coupled with chromatography (HPLC-MS or GC-MS) to provide structural information and enhance the specificity and sensitivity of detection researchgate.netakjournals.comoup.com. GC-MS has been used to detect and identify this compound and other deprenyl (B1670267) metabolites oup.com. HPLC-MS and HPLC-MS/MS (tandem mass spectrometry) are powerful techniques for the analysis of drugs and their metabolites in biological fluids and tissues, offering high sensitivity and specificity researchgate.netjapsonline.com. These methods are crucial for pharmacokinetic and metabolic studies of this compound researchgate.net. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, COSY, HETCOR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and purity of synthesized this compound nih.gov.

Data from chromatographic analysis can include retention times, which are used to identify compounds by comparison with reference standards nih.govresearchgate.net. Peak areas or heights from chromatograms are used for quantification akjournals.com. For example, in radio-HPLC analysis of L-nordeprenyl-D₂, retention times were used for identification, and the purity was determined by HPLC and ¹H-NMR analysis nih.gov.

Interactive Data Table: Chromatographic Analysis Parameters (Example based on search results)

| Technique | Column | Mobile Phase | Flow Rate | Detection Method | Analyte(s) | Retention Time (min) | Source |

| Radio-HPLC | Nucleodur C18-ec 100–5 250 × 4.6 | TFA 0.1% and acetonitrile (B52724) (75:25) | 1.5 mL/min | Radio-HPLC | L-nordeprenyl-D₂, L-deprenyl-D₂ | 4.4 ± 0.3, 5.4 ± 0.3 | nih.gov |

| Semipreparative HPLC | Nucleosil C18ec, 250 × 10 | CH₃COONH₄ 0.1 M:MeCN (40:60) | 6 mL/min | UV and gamma detection | Crude [¹¹C]L-deprenyl-D₂, precursor, impurities | - | nih.gov |

| Reversed-phase HPLC | Zorbax Rx- C18 octadecyl silica (B1680970) | Sodium phosphate–citrate buffer + Acetonitrile | 1 mL/min | UV (265 nm), Amperometric | L-deprenyl, L-nordeprenyl, L-methamphetamine, L-amphetamine | - | researchgate.netakjournals.com |

| LC-EC | - | - | - | Electrochemical | Norepinephrine (NE) | - | researchgate.net |

| LC-ESI-MS/MS | Zorbax C₁₈ (50 mm × 4.6 mm i.d, 5 μ) | 0.1% Formic acid in water and Methanol (40:60) | 0.5 ml/minute | ESI-MS/MS | Selegiline HCl | - | japsonline.com |

Note: Retention times can vary depending on specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the analysis of this compound and its related compounds. HPLC allows for the separation of a mixture's components based on their differential interactions with a stationary phase and a mobile phase. Various detection methods can be coupled with HPLC to monitor the separated analytes as they elute from the column. Common detection methods include Ultraviolet (UV) absorbance, fluorescence detection, refractive index detection, and electrochemical detection. teledynelabs.com UV absorbance is suitable for compounds that absorb light in the UV or visible range. teledynelabs.com Fluorescence detection offers high sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized to become fluorescent. teledynelabs.com Refractive index detection is a universal method based on changes in the mobile phase's refractive index as analytes elute. teledynelabs.com Electrochemical detection is sensitive and applicable to electroactive compounds. teledynelabs.com

Studies have employed reversed-phase HPLC for the separation of L-deprenyl and its metabolites, including L-nordeprenyl, L-methamphetamine, and L-amphetamine. akjournals.comresearchgate.net Separation of these compounds has been achieved using columns such as Zorbax Rx-C18 octadecyl silica columns. akjournals.com The resolution of these components is influenced by the concentration of the organic modifier in the mobile phase. akjournals.com For instance, using twenty percent acetonitrile in a sodium phosphate–citrate buffer at pH 3.7 has shown proper resolution between these compounds. akjournals.com While UV absorbance can detect L-deprenyl, L-nordeprenyl, L-methamphetamine, and L-amphetamine, amperometric detection has been shown to be specific and sensitive primarily to the parent compound, L-deprenyl, with metabolites like this compound giving no comparable signal. akjournals.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique utilized for the identification and quantification of volatile and semi-volatile organic substances, including this compound. measurlabs.comfilab.fr In GC-MS, the sample is first vaporized and introduced into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. measurlabs.com The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that aids in identification. measurlabs.com GC-MS is applicable to samples in liquid, gaseous, or solid states, provided the compounds are sufficiently volatile. measurlabs.comfilab.fr This technique is particularly well-suited for analyzing non-polar volatile compounds. filab.fr GC-MS has been used for the determination of L-deprenyl and its metabolites, including this compound, in biological fluids such as serum and urine. akjournals.comresearchgate.net Specificity for the parent compound or metabolites can be enhanced using selected ion monitoring (SIM) in GC-MS. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. oup.comuninet.edu LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. In LC-MS, the liquid effluent from the HPLC column is introduced into a mass spectrometer, which measures the mass-to-charge ratio of the ionized molecules and their fragments. oup.com This provides detailed structural information, enabling the identification and quantification of analytes. LC-MS has been employed in the identification of L-deprenyl metabolites, including this compound, in biological samples such as urine. oup.com Hyphenated methods like HPLC-MS are valuable for elucidating the chemical structure of compounds separated by chromatography. oup.com Various ionization modes can be used in LC-MS, such as positive atmospheric pressure chemical ionization (APCI). oup.com

Molecular Imaging Techniques

Molecular imaging techniques, particularly Positron Emission Tomography (PET), play a significant role in studying the distribution and activity of molecules in living subjects, offering non-invasive visualization of biological processes. google.comchempep.comous-research.no

Positron Emission Tomography (PET) Tracer Development with this compound Precursors

PET imaging relies on the use of radiotracers, which are molecules labeled with a positron-emitting radionuclide. chempep.com These tracers are designed to target specific molecules or biological processes. The development of PET tracers often involves the synthesis of a precursor molecule that can be efficiently labeled with a radioisotope. chempep.com this compound precursors have been utilized in the development of PET tracers, particularly for imaging targets like monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases and neuroinflammation. google.comnih.govresearchgate.net

Applications in Neuroinflammation and Neurodegeneration Biomarker Imaging

Radiolabeled MAO-B inhibitors, including those derived from this compound precursors, serve as imaging biomarkers in neuroinflammation and neurodegeneration. google.com MAO-B activity is upregulated in neuroinflammatory processes and increases with age, particularly in the brains of patients with Alzheimer's disease, largely due to an increase in reactive astrocytes. google.com PET tracers targeting MAO-B can thus provide information about the extent and distribution of neuroinflammation and astrocytosis in the brain. google.comnih.govresearchgate.net

[¹¹C]L-deprenyl-D₂, synthesized using L-nordeprenyl-D₂ as a precursor, has been applied to investigate astrocytosis in various neurodegenerative diseases, including Alzheimer's disease, Creutzfeldt-Jakob disease, and Amyotrophic Lateral Sclerosis. nih.gov These studies suggest that [¹¹C]L-deprenyl-D₂ can serve as an in vivo marker for reactive astrocytosis, offering insights into processes contributing to neuronal loss. nih.gov Molecular imaging techniques like PET, with the aid of specific tracers, have the potential to improve the early and differential diagnosis of neurodegenerative disorders and to monitor therapy. nih.gov

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Structural Moieties Critical for Biological Activity

Nordeprenyl's chemical structure is characterized by a phenethylamine (B48288) skeleton substituted with a propargyl group on the nitrogen atom. wikipedia.orgtaylorandfrancis.com It is the N-desmethylated form of selegiline (B1681611), meaning it lacks a methyl group attached to the nitrogen that is present in selegiline. wikipedia.orgtaylorandfrancis.com This core structure is associated with its activity as a selective and irreversible inhibitor of MAO-B. wikipedia.org

While specific detailed SAR studies focusing solely on this compound's critical moieties for MAO-B inhibition are not extensively detailed in the provided search results, its close structural relationship to selegiline is significant. Selegiline's MAO-B inhibitory activity is well-established, and the presence of the propargyl group is known to play a role in its irreversible inhibition of the enzyme. The absence of the N-methyl group in this compound, compared to selegiline, represents a key structural difference that influences its metabolic fate and potentially its precise interaction with the MAO-B enzyme. wikipedia.orgtaylorandfrancis.com

Rational Design and Synthesis of this compound Analogues

Rational drug design involves the intentional creation of new molecular entities based on a thorough understanding of the target's structure and mechanism, as well as the SAR of existing ligands. researchgate.netsnu.ac.kr The knowledge gained from studying the structural moieties critical for this compound's activity and the influence of its stereochemistry provides a basis for the rational design of this compound analogues.

The synthesis of this compound and its derivatives is a key aspect of developing potential new therapeutic agents. Methods for synthesizing this compound, including isotopically labeled versions like L-nordeprenyl-D2 as a precursor for labeled L-deprenyl, have been reported. researchgate.net These synthetic routes allow for the systematic modification of the this compound structure to explore the impact of different substituents or structural changes on its biological activity.

By designing and synthesizing analogues with specific modifications to the phenethylamine backbone, the propargyl group, or the nitrogen substitution, researchers can probe the SAR in more detail. For example, altering the length or nature of the alkynyl group, modifying the phenyl ring, or introducing different substituents on the nitrogen could lead to analogues with altered potency, selectivity for MAO-A versus MAO-B, or modified off-target effects. The rational design process would be guided by hypotheses about how these structural changes might affect binding to MAO-B or other relevant biological targets, potentially informed by computational studies.

Computational Chemistry Approaches in Drug Discovery

Computational chemistry plays a vital role in modern drug discovery by providing tools and techniques to model and predict the behavior of molecules and their interactions with biological targets. researchgate.netsoci.orgeurofinsdiscovery.comyoutube.comdrugdiscoverychemistry.com These approaches can significantly accelerate the drug discovery process and guide experimental efforts. researchgate.neteurofinsdiscovery.com

In the context of this compound and its analogues, computational chemistry can be applied in several ways:

Molecular Modeling: Creating three-dimensional models of this compound and its analogues to understand their preferred conformations and how they might fit into the active site of MAO-B or other proteins. researchgate.neteurofinsdiscovery.com